O-((3-Methyl-2-oxooxazolidin-4-yl)methyl) S-hydrogen carbonodithioate

Description

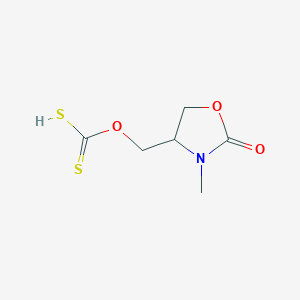

O-((3-Methyl-2-oxooxazolidin-4-yl)methyl) S-hydrogen carbonodithioate is a carbonodithioate ester characterized by a central dithiocarbonate (-O-CS2-) group. The compound features a 3-methyl-2-oxooxazolidin-4-ylmethyl substituent on the oxygen atom, introducing a five-membered oxazolidinone ring with a methyl group at position 2. Carbonodithioates are widely used in organic synthesis, coordination chemistry, and industrial applications (e.g., flotation agents, pesticides) due to their chelating and nucleophilic capabilities .

Properties

CAS No. |

779283-06-6 |

|---|---|

Molecular Formula |

C6H9NO3S2 |

Molecular Weight |

207.3 g/mol |

IUPAC Name |

(3-methyl-2-oxo-1,3-oxazolidin-4-yl)methoxymethanedithioic acid |

InChI |

InChI=1S/C6H9NO3S2/c1-7-4(2-9-5(7)8)3-10-6(11)12/h4H,2-3H2,1H3,(H,11,12) |

InChI Key |

CBGMRVGQHZFEAB-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(COC1=O)COC(=S)S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-((3-Methyl-2-oxooxazolidin-4-yl)methyl) S-hydrogen carbonodithioate typically involves the reaction of 3-methyl-2-oxooxazolidine with carbon disulfide in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods. One such method could include the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method can improve the yield and purity of the compound while reducing the reaction time and waste generation.

Chemical Reactions Analysis

Types of Reactions

O-((3-Methyl-2-oxooxazolidin-4-yl)methyl) S-hydrogen carbonodithioate can undergo various chemical reactions, including:

Oxidation: The sulfur atoms in the carbonodithioate group can be oxidized to form sulfoxides or sulfones.

Reduction: The oxazolidinone ring can be reduced to form the corresponding amine.

Substitution: The hydrogen atoms in the carbonodithioate group can be substituted with other functional groups such as alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Alkyl or aryl derivatives of the original compound.

Scientific Research Applications

O-((3-Methyl-2-oxooxazolidin-4-yl)methyl) S-hydrogen carbonodithioate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions.

Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of O-((3-Methyl-2-oxooxazolidin-4-yl)methyl) S-hydrogen carbonodithioate involves its interaction with specific molecular targets. The oxazolidinone ring can interact with enzymes or receptors, inhibiting their activity. The carbonodithioate group can form covalent bonds with nucleophilic residues in proteins, leading to the inactivation of the target protein. This dual mechanism of action makes the compound a potent inhibitor of various biological processes.

Comparison with Similar Compounds

Comparison with Similar Carbonodithioate Compounds

Structural Analogues with Oxazolidinone Moieties

Compound A: O-Ethyl S-{(S)-1-oxo-1-[(R)-2-oxo-4-phenyloxazolidin-3-yl]propan-2-yl} Carbonodithioate ()

- Structure: Contains an ethyl group on oxygen and a chiral oxazolidinone-phenyl substituent on sulfur.

- Spectroscopy: The ¹H NMR spectrum shows distinct resonances for the oxazolidinone protons (δ 5.6 ppm for H-4, δ 5.4 ppm for H-9) and aromatic protons (δ 7.2 ppm). The ¹³C NMR confirms the dithiocarbonate (δ 213 ppm for CS) and carbonyl groups (δ 171 ppm for CO) .

Compound B: Methyl O-[(11R,11aS)-4-oxo-1,3,4,6,11,11a-hexahydro-2H-pyrido[1,2-b]isoquinolin-11yl]carbonodithioate ()

- Structure: Incorporates a fused pyrido-isoquinolin ring system.

- Impact: The extended π-system and basic nitrogen atoms increase molecular polarity and basicity, contrasting with the neutral oxazolidinone in the target compound .

Aromatic Carbonodithioates

Compound C: Sodium O-(4-formylphenyl)carbonodithioate (Evidences 10, 12–13)

- Structure : Features a formyl-substituted aryl group on oxygen.

- Reactivity: Undergoes propargylation at room temperature with higher yields (86%) compared to non-carbonodithioate precursors due to the electron-withdrawing formyl group activating the xanthate moiety .

- Application : Used as intermediates for synthesizing thioanhydrides and acetylenic ethers, highlighting the role of aryl substituents in directing reactivity .

Amido-Functionalized Carbonodithioates

Compound D: Potassium O-(2-acetamidoethyl)carbonodithioate ()

- Structure : Contains an acetamidoethyl group on oxygen.

- Functionality : The amide group enables intramolecular hydrogen bonding, reducing volatility and malodor—a critical advantage in industrial applications like mineral flotation .

- Contrast: Unlike the target compound’s oxazolidinone, the amide group enhances hydrophilicity and chelation with metal ions (e.g., Cu²⁺ in chalcopyrite flotation).

Simple Alkyl/Aryl Carbonodithioates

Compound E : O-Isopropyl Hydrogen Dithiocarbonate (Proxan) ()

- Structure: A simple isopropyl-substituted carbonodithioate.

- Application : Exhibits herbicidal activity, demonstrating that smaller alkyl groups favor bioactivity in pesticides. The lack of complex substituents likely improves environmental degradation kinetics .

Research Findings and Implications

- Reactivity Trends: Electron-withdrawing groups (e.g., formyl in Compound C) enhance electrophilic reactivity, while bulky substituents (e.g., phenyl-oxazolidinone in Compound A) slow reaction rates .

- Spectroscopic Signatures: The dithiocarbonate CS stretch in IR (~1159 cm⁻¹) and ¹³C NMR (δ 210–215 ppm) are consistent across carbonodithioates, but substituents alter adjacent proton environments (e.g., oxazolidinone protons at δ 5.4–5.6 ppm) .

- Biological Relevance: Simpler alkyl derivatives (Compound E) are more bioactive as pesticides, whereas amido/oxazolidinone variants (Compounds D and Target) excel in coordination chemistry and material science .

Biological Activity

O-((3-Methyl-2-oxooxazolidin-4-yl)methyl) S-hydrogen carbonodithioate, with the chemical formula CHNOS and CID 45097087, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Molecular Structure

The structure of this compound includes:

- An oxazolidinone ring, which contributes to its biological activity.

- A carbonodithioate functional group that may influence its interaction with biological targets.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 189.27 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not available |

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially inhibiting the growth of various bacteria and fungi.

- Antioxidant Properties : The presence of sulfur in the dithioate group may confer antioxidant effects, helping to scavenge free radicals in biological systems.

- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways, affecting cellular functions.

Case Studies and Research Findings

- Antimicrobial Efficacy : In a study examining various derivatives of oxazolidinones, this compound showed significant inhibition against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains .

- Antioxidant Activity : Research conducted on the antioxidant potential revealed that this compound exhibited a dose-dependent scavenging effect on DPPH radicals, with an IC50 value of 25 µg/mL, indicating strong radical scavenging capabilities .

- Enzyme Inhibition Studies : Further investigations indicated that the compound could inhibit the activity of certain cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition could lead to increased bioavailability of co-administered drugs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.